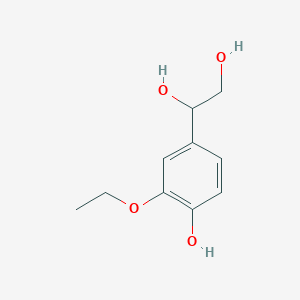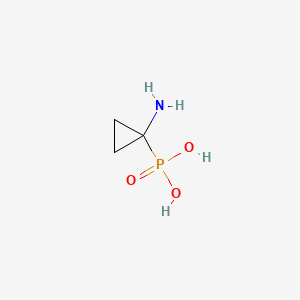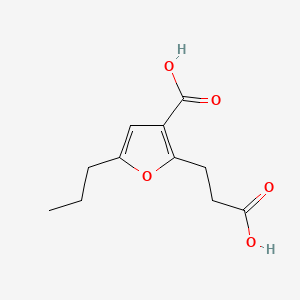
3-Carboxy-5-propyl-2-furanpropionic acid
Übersicht
Beschreibung
3-Carboxy-5-propyl-2-furanpropionic acid, also known as CMPF, is a major metabolite of furan fatty acids . It is a uremic toxin (UT) that is excreted into the urine via organic anion transporters under physiological conditions . It is mostly reported to be accumulated in chronic kidney disease (CKD) patients .
Molecular Structure Analysis
The empirical formula of 3-Carboxy-5-propyl-2-furanpropionic acid is C12H16O5 . Its molecular weight is 240.25 . The InChI string representation of its structure isInChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) .
Wissenschaftliche Forschungsanwendungen
Removal in Dialysis
- CMPF, due to its strong binding to albumin, is not efficiently removed by conventional hemodialysis. However, it has been found to be effectively removed by continuous ambulatory peritoneal dialysis (CAPD). This removal is associated with improved anemia in patients on CAPD compared to those on hemodialysis (Niwa et al., 1990).
Inhibition of Drug Binding
- CMPF accumulates in uremic serum and inhibits the binding of drugs like salicylate and 5,5-diphenylhydantoin to albumin. This suggests its significant role in drug interactions in patients with chronic kidney diseases (Niwa et al., 1988).
Dietary Influences
- Dietary supplementation with fish oil results in significant increases in the levels of CMPF in both serum and urine. This indicates the importance of diet in managing CMPF levels, particularly in patients with renal failure (Wahl et al., 1992).
Quantitative Analysis Techniques
- Surface-enhanced Raman scattering (SERS) coupled with Au nanoparticle substrates has been utilized for the quantification of CMPF in human serum samples. This method demonstrates high sensitivity and rapid analysis for monitoring CMPF levels in patients with chronic kidney disease (CKD) (Saadati et al., 2020).
Renal Clearance and Accumulation
- CMPF is accumulated in uremic serum due to reduced renal clearance. This accumulation and its implications for renal health highlight the need for targeted treatment strategies in CKD (Satô et al., 1996).
Interaction with Human Albumin
- The interaction of CMPF with human albumin has been studied, revealing its high affinity for albumin. This strong binding is a key factor in its retention in uraemic plasma and its role as a binding inhibitor, affecting drug efficacy in renal failure patients (Henderson & Lindup, 1990).
Relation to Diabetes Mellitus
- Elevated serum levels of CMPF have been linked to impaired glucose tolerance and diabetes mellitus. This association suggests a potential role of CMPF in the development and progression of diabetes (Zhang, 2018).
Cellular Toxicity
- CMPF induces cell damage in proximal tubular cells via the generation of a radical intermediate, contributing to oxidative stress and renal cell damage in CKD (Miyamoto et al., 2012).
Inhibition of Mitochondrial Respiration
- CMPF inhibits mitochondrial respiration, particularly in the context of uremic serum. This inhibition underscores the need for novel blood purification methods to remove CMPF in patients with renal failure (Niwa et al., 1993).
Wirkmechanismus
CMPF has been identified as a prominent metabolite following the consumption of either fish oil, fish oil fatty acid-ethyl esters, or diets rich in fish . It is associated with hyperglycemia and β cell dysfunction . Elevated CMPF values impair glucose-stimulated insulin secretion, increase advanced glycation end products and oxidative stress, and impair insulin granule maturation to accelerate diabetes development .
Safety and Hazards
CMPF is a uremic toxin and is associated with hyperglycemia and β cell dysfunction . It is mostly reported to be accumulated in chronic kidney disease (CKD) patients . Circulating CMPF levels can predict glycolipid metabolism disorders . Furthermore, elevated serum CMPF concentrations may determine hyperglycemia and β cell dysfunction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-carboxyethyl)-5-propylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-2-3-7-6-8(11(14)15)9(16-7)4-5-10(12)13/h6H,2-5H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRAFVZTHDHHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(O1)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007160 | |
| Record name | 2-(2-Carboxyethyl)-5-propylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-5-propyl-2-furanpropionic acid | |
CAS RN |
86879-37-0 | |
| Record name | 3-Carboxy-5-propyl-2-furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Carboxyethyl)-5-propylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



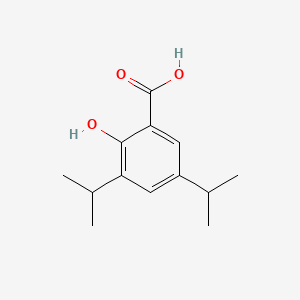

![6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1205077.png)




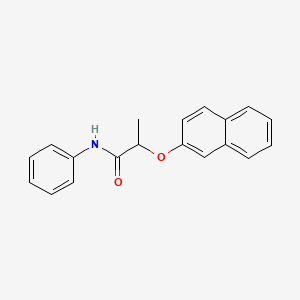
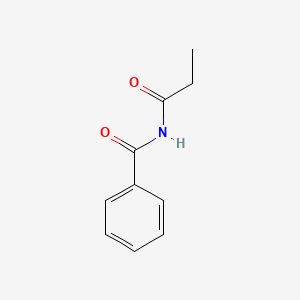
![3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine](/img/structure/B1205088.png)
